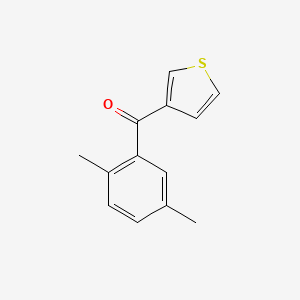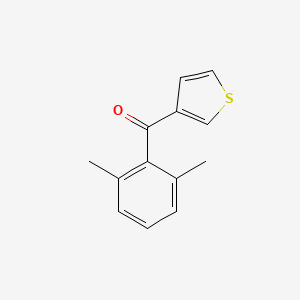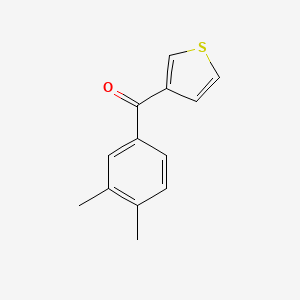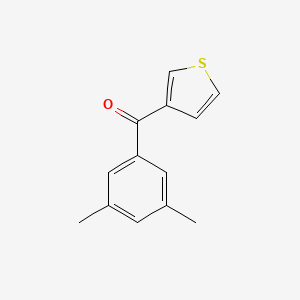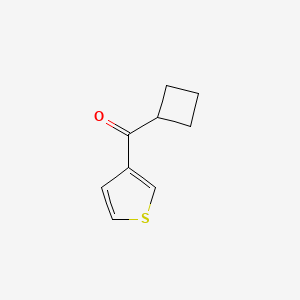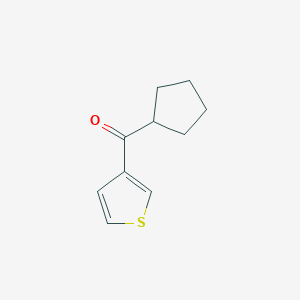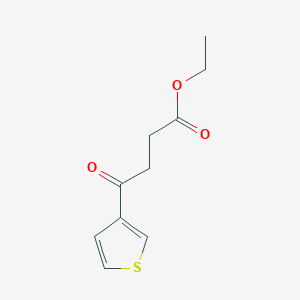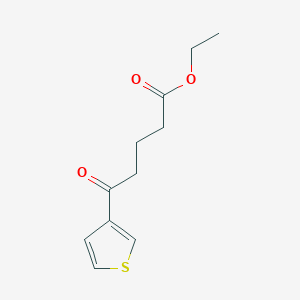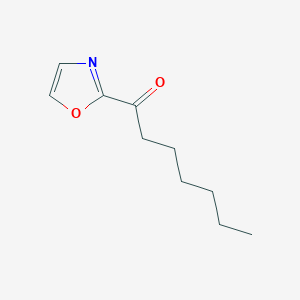
Hexyl-2-Oxazolylketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a five-membered oxazole ring, which contains one nitrogen and one oxygen atom, attached to a hexyl chain
Wissenschaftliche Forschungsanwendungen
Hexyl oxazol-2-YL ketone has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl oxazol-2-YL ketone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the formation of the oxazole ring through intramolecular cyclization.
Industrial Production Methods: In industrial settings, the synthesis of hexyl oxazol-2-YL ketone may involve continuous flow processes to enhance efficiency and safety. For example, the use of manganese dioxide as a heterogeneous reagent in a packed reactor can facilitate the oxidation of oxazolines to oxazoles . This method allows for the production of hexyl oxazol-2-YL ketone on a larger scale with improved yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl oxazol-2-YL ketone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert hexyl oxazol-2-YL ketone to its corresponding alcohol or amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxazole derivatives with varying substituents.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted oxazole derivatives with functional groups such as amino or thiol groups.
Wirkmechanismus
The mechanism of action of hexyl oxazol-2-YL ketone involves its interaction with molecular targets through non-covalent interactions. The oxazole ring can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit prostacyclin receptors, affecting platelet aggregation and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Hexyl oxazol-2-YL ketone can be compared with other oxazole derivatives, such as:
- Methyl oxazol-2-YL ketone
- Ethyl oxazol-2-YL ketone
- Propyl oxazol-2-YL ketone
Uniqueness: Hexyl oxazol-2-YL ketone is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain oxazole derivatives . This structural variation allows for the exploration of different chemical and biological properties, making hexyl oxazol-2-YL ketone a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-2-yl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONPSQWBIMKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642036 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-33-3 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
